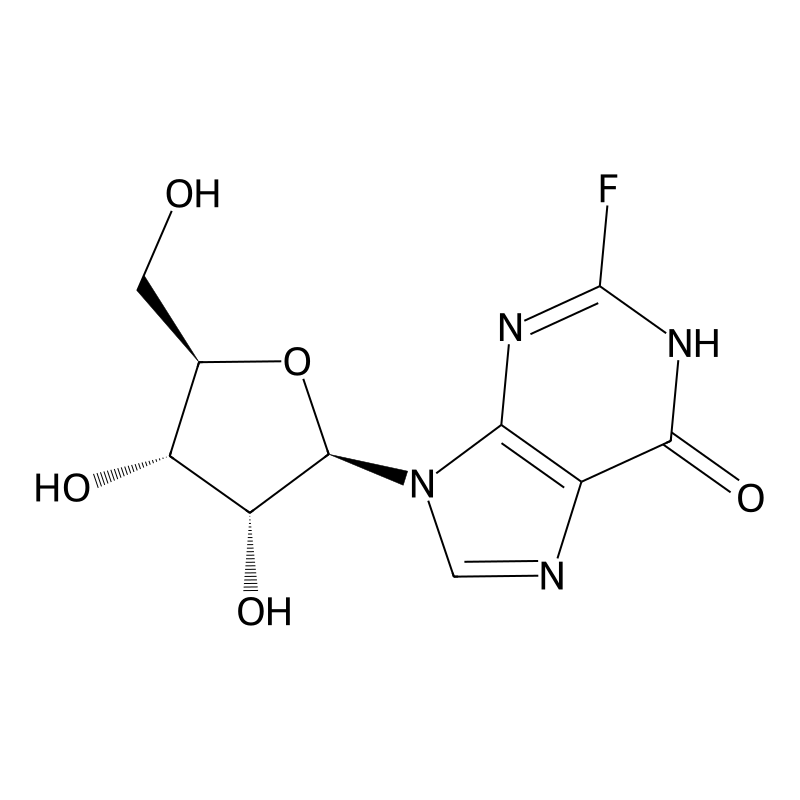

Inosine, 2-fluoro-

Content Navigation

Traditional guanosine derivatization suffers from low N2 nucleophilicity and side reactions, yielding complex mixtures. 2-Fluoroinosine solves this as a superior convertible nucleoside with a C2-fluoro leaving group for clean SNAr substitution.

- Enables quantitative incorporation of amines into mRNA cap analogs, ensuring forward orientation for therapeutic vaccine production.

- Allows site-specific interstrand cross-linking without backbone degradation, ideal for antisense and structural studies.

- Facilitates post-synthetic diversification: incubate with primary amines to rapidly generate libraries of N2-modified oligonucleotides.

High purity, reliable supply for advanced nucleic acid research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

2-Fluoroinosine (CAS 13276-42-1) is a highly specialized, "convertible" purine ribonucleoside utilized primarily as a reactive intermediate in the synthesis of N2-modified guanosine derivatives, advanced mRNA cap analogs, and site-specifically cross-linked oligonucleotides[1]. Unlike standard nucleosides, the highly electronegative fluorine atom at the C2 position of the purine ring serves as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) [1]. This enables the mild, quantitative introduction of primary and secondary amines, fluorophores, or cross-linking tethers directly into the nucleic acid structure. For industrial and academic procurement, 2-fluoroinosine is the benchmark precursor for generating custom RNA/DNA modifications that cannot be efficiently accessed via direct amination of guanosine.

Research Fit

Substituting 2-fluoroinosine with unmodified guanosine or inosine fundamentally fails in bioconjugation and derivatization workflows [1]. Unmodified inosine lacks a leaving group at the C2 position, rendering it completely inert to nucleophilic substitution. Conversely, attempting direct chemical modification of guanosine's N2-exocyclic amine is notoriously inefficient due to its low nucleophilicity and the competing reactivity of the N7 and O6 positions, often resulting in complex product mixtures and poor yields [2]. Furthermore, while 2-chloropurine derivatives are sometimes used as convertible nucleosides, the 2-fluoro substituent provides significantly higher SNAr reactivity due to fluorine's superior electronegativity, allowing for amination under milder conditions that preserve the integrity of sensitive oligonucleotide backbones and mRNA cap structures [1].

Substitution Risk

C2-fluorine alters purine electron density, which may modify enzyme-substrate interactions compared to unmodified inosine.

IMPDH processes 2-F-IMP via NAD-independent dehalogenation; natural IMP oxidation requires NAD, limiting direct functional substitution.

2′-fluoro modification contributes duplex thermal stability absent in standard inosine, which may not transfer in oligonucleotide designs.

N2-Modified mRNA Cap Analog Synthesis

2-Fluoroinosine serves as a critical intermediate in the synthesis of N2-modified Anti-Reverse Cap Analogs (ARCAs). By converting fully protected guanosine into a 2-fluoro intermediate, researchers can perform quantitative nucleophilic substitution with custom amines [1]. The resulting N2-modified cap analogs ensure that T7 RNA polymerase incorporates the cap in the correct orientation, achieving near 100% capping efficiency, compared to standard m7GpppG which results in one-third to one-half of transcripts being capped in a reverse, translationally inactive orientation [1].

| Evidence Dimension | Forward-orientation capping efficiency in T7 transcripts |

| Target Compound Data | N2-modified caps derived from 2-fluoroinosine (~100% correct orientation) |

| Comparator Or Baseline | Standard m7GpppG cap (50-66% correct orientation) |

| Quantified Difference | Eliminates reverse-orientation capping, maximizing the yield of translationally active mRNA. |

| Conditions | In vitro transcription using T7/SP6 RNA polymerase. |

Procuring 2-fluoroinosine enables the efficient manufacturing of advanced ARCAs, which are strictly required to produce highly translatable mRNA therapeutics and vaccines.

Km 62 µM vs 4.1 µM

NAD-independent

Site-Specific DNA/RNA Interstrand Cross-Linking

Creating stable interstrand cross-links in DNA/RNA duplexes is synthetically demanding. Incorporating 2-fluoroinosine into an oligonucleotide allows for a direct nucleophilic aromatic substitution reaction with an opposing N2-(3-aminopropyl)-modified guanosine [1]. This method yields 25–35% of high-purity trimethylene interstrand cross-linked product[1]. Unmodified inosine or guanosine cannot undergo this reaction, meaning alternative, lower-yield, or less specific cross-linking chemistries would otherwise be required.

| Evidence Dimension | Isolated yield of stable trimethylene interstrand cross-links |

| Target Compound Data | 2-Fluoroinosine-containing oligonucleotides (25–35% isolated yield) |

| Comparator Or Baseline | Unmodified inosine or guanosine (0% yield via SNAr pathway) |

| Quantified Difference | Provides a 25–35% absolute yield of highly pure cross-linked duplexes via mild displacement. |

| Conditions | Nucleophilic aromatic substitution on solid-phase or in solution. |

For structural biology and antisense therapeutic development, 2-fluoroinosine provides a reliable, high-yield pathway to covalently lock nucleic acid duplexes.

vs +1.5 °C (2′-OMe)

vs +1.1 °C (unmodified RNA)

Post-Synthetic N2-Alkyl Guanosine Synthesis

Synthesizing phosphoramidites of sterically bulky N2-alkyl guanosines (such as N2-cyclopropyl-guanine) is often unstable or inefficient. 2-Fluoroinosine can be incorporated into DNA sequences during standard solid-phase synthesis and subsequently incubated with primary amines (e.g., 6 M aqueous cyclopropylamine at 60 °C for 16 h) to quantitatively yield the desired N2-modified guanine[1]. Direct alkylation of standard guanosine under these conditions fails due to competing side reactions.

| Evidence Dimension | Synthesis of N2-alkylated guanine derivatives in intact oligonucleotides |

| Target Compound Data | 2-Fluoroinosine-containing oligonucleotides (Quantitative conversion) |

| Comparator Or Baseline | Direct alkylation of Guanosine-containing oligonucleotides (Inefficient/Fails) |

| Quantified Difference | Enables highly selective post-synthetic conversion to N2-alkyl guanosines, bypassing the need for complex custom phosphoramidite synthesis. |

| Conditions | Incubation in 6 M aqueous cyclopropylamine at 60 °C for 16 h. |

Procuring 2-fluoroinosine allows researchers to synthesize custom N2-modified DNA sequences post-synthetically, drastically reducing the time and cost of custom probe development.

Reference inhibitor: ~10–30 nM

ARCA Synthesis for mRNA Therapeutics

Because 2-fluoroinosine acts as a highly efficient convertible nucleoside, it is the ideal starting material for synthesizing N2-modified guanosine cap analogs. These ARCAs ensure that RNA polymerases incorporate the cap exclusively in the forward orientation, which is a strict manufacturing requirement for producing highly translatable mRNA vaccines and therapeutics [1].

Covalently Cross-Linked Oligonucleotide Probes

In antisense research and structural biology, stabilizing DNA/RNA duplexes is critical. 2-Fluoroinosine is the preferred precursor for generating site-specific interstrand cross-links, allowing quantitative displacement by tethered amines to covalently lock the duplex without degrading the oligonucleotide backbone [2].

Post-Synthetic N2-Modified DNA Libraries

For researchers studying DNA charge transport or developing novel aptamers, synthesizing individual bulky N2-modified guanosine phosphoramidites is cost-prohibitive. Incorporating 2-fluoroinosine allows for the post-synthetic, on-column or in-solution generation of diverse N2-alkyl guanosines via simple incubation with various primary amines[3].

Application Fit Matrix

XLogP3

Explore Compound Types

O4Si-4